N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The presence of the pyridazinone ring, along with the methoxyphenyl group, contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone to form the pyridazinone ring. This intermediate is then reacted with 2-bromoethyl cyclohexanecarboxylate under basic conditions to introduce the cyclohexanecarboxamide moiety. The final step involves the coupling of the pyridazinone intermediate with the bromoethyl derivative to form the desired compound .
Chemical Reactions Analysis
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where nucleophiles can replace the methoxy group under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including neurodegenerative disorders and cancer. .
Biological Studies: The compound is studied for its effects on cellular pathways and molecular targets, providing insights into its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide include other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with structural similarities.
Pyridaben: A herbicide with a pyridazinone ring
These compounds share the pyridazinone scaffold but differ in their substituents and specific pharmacological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-9-7-15(8-10-17)18-11-12-19(23-22-18)26-14-13-21-20(24)16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZATLSLXDJUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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